Cas no 578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one)

578-72-3 structure
Product name:5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
- 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- SDCCGMLS-0066289.P001
- SR-05000002510
- Spectrum2_000344
- DivK1c_006114
- KBio2_001033
- KBioSS_001033
- 6537KW8ZQY
- SCHEMBL15106595
- Spectrum5_000042
- DTNGBIGBPPPNNB-UHFFFAOYSA-N
- KBioGR_001662
- Chromone, 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-
- 5,7-DIHYDROXY-2-METHYL-6-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
- Peucenin
- 5,7-dihydroxy-2-methyl-6-(3-methylbut-2-enyl)chromone
- 578-72-3
- BSPBio_001650
- UNII-6537KW8ZQY
- SpecPlus_000018
- KBio2_006169
- Spectrum_000553
- KBio3_000750
- CCG-38619
- NCGC00095426-02
- KBio2_003601
- SR-05000002510-1
- DTXSID00973386
- SPBio_000407
- Spectrum4_001371
- KBio1_001058
- NCGC00095426-01
- NCGC00179118-01
- 5,7-Dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-chromen-4-one #
- SPECTRUM100528
- CHEMBL1415085
- Spectrum3_000095
- BRD-K73103240-001-03-3
- 5,7-Dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C15H16O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h4,6-7,16,18H,5H2,1-3H3
- InChI Key: DTNGBIGBPPPNNB-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)C)O
Computed Properties
- Exact Mass: 260.10488
- Monoisotopic Mass: 260.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8A^2
- XLogP3: 3.7
Experimental Properties
- Density: 1.253
- Boiling Point: 446.5°C at 760 mmHg
- Flash Point: 167.9°C
- Refractive Index: 1.605
- PSA: 66.76
5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
578-72-3 (5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one) Related Products
- 2138176-11-9([3,4'-Bipyridine]-1'(2'H)-acetic acid, 6-amino-2'-oxo-, methyl ester)
- 1225816-06-7(1-amino-3-(2-methoxyphenyl)propan-2-ol)
- 1805318-32-4(2-(Chloromethyl)-4-(difluoromethyl)-5-iodopyridine)
- 1807160-72-0(2-Cyano-6-(difluoromethyl)-4-methylpyridine-3-carbonyl chloride)
- 2228439-19-6(tert-butyl N-4-(1,1-difluoro-2-hydroxyethyl)-2-hydroxyphenylcarbamate)
- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)
- 54367-67-8(5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2225722-22-3(6,7-dihydropyrano[3,2-d]pyrimidin-8-one)
- 26423-00-7(N-Butyl-6-chloropyrimidin-4-amine)
- 955528-14-0((2E)-N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-phenylprop-2-enamide)
Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
